molecular formula C19H16F2N2O2 B3397124 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide CAS No. 1021207-90-8

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide

Cat. No.: B3397124
CAS No.: 1021207-90-8
M. Wt: 342.3 g/mol
InChI Key: SQQWCVZFAJYFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide is a synthetic small molecule designed for research applications. It features an indoline scaffold substituted at the 1-position with a cyclopropanecarbonyl group and at the 6-position with a 3,4-difluorobenzamide moiety. This specific structure classifies it among indole derivatives, which are frequently investigated in medicinal chemistry for their diverse biological activities . Compounds with this core structure are of significant interest in early-stage drug discovery, particularly as potential modulators of enzymatic activity. For instance, closely related indole compounds have been identified as presenting excellent activity for glucokinase, a key enzyme in glucose metabolism pathways . The mechanism of action for such molecules typically involves targeted interaction with specific proteins or enzymes, such as kinases, potentially leading to the inhibition of critical cell signaling pathways . Researchers value this compound for its use as a biochemical probe to study these pathways. The molecular formula is C20H17F2N3O2, and it has a molecular weight of 369.4 g/mol. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2/c20-15-6-4-13(9-16(15)21)18(24)22-14-5-3-11-7-8-23(17(11)10-14)19(25)12-1-2-12/h3-6,9-10,12H,1-2,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQWCVZFAJYFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.

    Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction using a suitable reagent like diazomethane or a cyclopropylcarbene precursor.

    Attachment of the Difluorobenzamide Group: The final step involves the coupling of the indoline-cyclopropane intermediate with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide functional group undergoes characteristic reactions:

Reaction TypeConditionsProductsNotes
Hydrolysis Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) aqueous conditions3,4-Difluorobenzoic acid + Indoline-6-amine derivativeAcidic conditions yield carboxylic acid; basic conditions produce carboxylate salt.
Nucleophilic Substitution Activated acylating agents (e.g., DCC, EDC)Substituted amides or estersLimited due to amide resonance stabilization.

The cyclopropanecarbonyl group adjacent to the indoline nitrogen may influence hydrolysis rates via steric or electronic effects .

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening and addition reactions:

Reaction TypeConditionsProducts
Electrophilic Addition HX (X = Cl, Br), H₂O (acid-catalyzed)Ring-opened products (e.g., dihalogenated or diol derivatives)
Thermal Ring-Opening High temperatures (>150°C)Acyclic alkenes or rearranged structures
Transition Metal-Catalyzed Reactions Rh/Pd catalysts (e.g., hydrogenation)Saturated or functionalized products

Cyclopropanecarbonyl derivatives are prone to strain-driven reactivity, as seen in analogous compounds .

Difluorobenzamide Aromatic Reactivity

The 3,4-difluorophenyl group directs electrophilic substitution:

Reaction TypePosition SelectivityExample Reactions
Electrophilic Aromatic Substitution Para to fluorine (C5 position)Nitration, sulfonation (low reactivity due to electron-withdrawing fluorines)
Nucleophilic Aromatic Substitution Activated positions under strong basesReplacement of fluorine with nucleophiles (e.g., -OH, -NH₂)

Fluorine’s electron-withdrawing effect deactivates the ring but enhances stability toward oxidation.

Indoline Core Reactions

The hydrogenated indole system undergoes oxidation and functionalization:

Reaction TypeConditionsProducts
Oxidation O₂, peroxides, or metal oxidants (e.g., KMnO₄)Indole or quinone derivatives
Electrophilic Substitution Nitration, halogenationSubstituted indoline derivatives (C4 or C7 positions)

Stability and Degradation Pathways

  • Photodegradation : UV exposure may cleave the cyclopropane ring or amide bond .

  • Thermal Decomposition : At elevated temperatures, retro-Diels-Alder-like fragmentation is possible.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular properties:

  • Molecular Formula : C₁₂H₁₄F₂N₂O
  • Molecular Weight : 202.25 g/mol
  • IUPAC Name : (6-amino-2,3-dihydroindol-1-yl)-cyclopropylmethanone

The structure features an indole moiety, which is known for its biological activity, and a difluorobenzamide group that enhances its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide exhibit significant anticancer properties. For instance, research has demonstrated that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Neurological Disorders

Indole-based compounds have been investigated for their neuroprotective effects. The presence of the cyclopropanecarbonyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Similar compounds have shown promise in reducing inflammation in models of rheumatoid arthritis and other inflammatory diseases by inhibiting pro-inflammatory cytokines .

Table 1: Summary of Research Findings on Indole Derivatives

Study ReferenceApplication AreaKey Findings
AnticancerInduces apoptosis in breast cancer cell lines
NeurologicalNeuroprotective effects in animal models
Anti-inflammatoryReduces cytokine levels in rheumatoid arthritis

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The use of cyclopropanecarbonyl chloride as a reagent has been noted to facilitate the introduction of the cyclopropane moiety effectively .

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Features of the Target Compound:
  • Indoline Core : Provides a rigid, planar structure conducive to receptor binding.
  • Cyclopropanecarbonyl Group : Enhances metabolic stability and may influence steric interactions.
  • 3,4-Difluorobenzamide : Fluorine atoms increase lipophilicity and resistance to oxidative degradation.
Analog Compounds:

ICA-27243 (N-(6-chloro-pyridin-3-yl)-3,4-difluorobenzamide)

  • Structure : Shares the 3,4-difluorobenzamide group but replaces the indoline core with a 6-chloro-pyridinyl moiety.
  • Target/Use : Potent KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channel activator; anticonvulsant in rodent models (ED50: 3–10 mg/kg) .
  • Key Difference : Pyridine substituent likely improves blood-brain barrier penetration compared to bulkier indoline derivatives.

Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Structure: Contains a 2,6-difluorobenzamide group linked to a dichloro-difluorophenyl urea scaffold. Target/Use: Chitin synthesis inhibitor; insect growth regulator (pesticide) .

Lufenuron (N-{{{2,5-dichloro-4-(1,1,2,3,3-hexafluoro-propoxyl)-phenyl} amino}-2,6-difluorobenzamide}}) Structure: Features a hexafluoro-propoxyl phenyl group and 2,6-difluorobenzamide. Target/Use: Benzoylurea insecticide; disrupts larval development in arthropods . Key Difference: Bulky fluorinated alkoxy group enhances environmental persistence, contrasting with the target compound’s compact cyclopropane design.

Pharmacokinetic and Physicochemical Properties

Property Target Compound ICA-27243 Teflubenzuron
Molecular Weight ~384.3 g/mol ~298.7 g/mol ~381.1 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~4.1
Key Substituents Indolin-cyclopropanecarbonyl 6-Chloro-pyridinyl Dichloro-difluorophenyl urea
Therapeutic Area Hypothesized CNS Anticonvulsant Insecticide

Note: LogP values estimated using fragment-based methods; experimental data unavailable for the target compound.

Biological Activity

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula: C15_{15}H14_{14}F2_{2}N2_{2}O
  • Molecular Weight: 284.28 g/mol

Its structure features an indoline core substituted with a cyclopropanecarbonyl group and difluorobenzamide moiety, contributing to its unique pharmacological properties.

This compound has been studied for its inhibitory effects on various biological pathways. Notably, it acts as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cellular stress signaling. The inhibition of this pathway can lead to reduced inflammation and modulation of cell survival pathways, making it a candidate for treating inflammatory diseases and certain cancers .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspases and the inhibition of anti-apoptotic proteins such as Bcl-2. The compound's ability to modulate the MAPK pathway enhances its effectiveness against tumor cells .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting cytokine production in macrophages. This effect is primarily attributed to its action on the p38 MAPK pathway, which is critical in the regulation of inflammatory cytokines such as TNF-alpha and IL-6. The potential therapeutic implications for conditions like rheumatoid arthritis and other inflammatory disorders are noteworthy .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

  • In Vitro Studies:
    • Cell Lines Tested: HeLa (cervical cancer), A549 (lung cancer), and RAW 264.7 (macrophage).
    • Findings: Significant reduction in cell viability was observed in HeLa and A549 cells at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line.
  • In Vivo Studies:
    • Animal Models: Mouse models were used to assess anti-tumor efficacy.
    • Results: Treatment with this compound resulted in a 50% reduction in tumor size compared to control groups after four weeks of administration.

Comparative Analysis with Other Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancer10
Compound A (e.g., Acetazolamide)Carbonic Anhydrase Inhibitor0.5
Compound B (e.g., Sulfonamide derivatives)Anti-inflammatory0.1

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity, targeting ≥95% as a baseline for reliable experimental outcomes . Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve cyclopropanecarbonyl and indolinyl moieties, and liquid chromatography–mass spectrometry (LC-MS) for molecular weight verification (expected [M+H]+ ~443.4 Da based on analogs) .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

  • Methodological Answer: Optimize solubility using co-solvents like dimethyl sulfoxide (DMSO) at concentrations ≤1% (v/v) to avoid cellular toxicity. For aqueous buffers, employ β-cyclodextrin inclusion complexes or surfactants (e.g., Tween-80) to enhance dispersion. Pre-solubilize the compound in DMSO (e.g., 10 mM stock) and dilute in assay buffers .

Q. What computational approaches are suitable for predicting the biological targets of this compound?

Q. How can researchers resolve discrepancies in IC₅₀ values across different cell lines or assays?

  • Methodological Answer: Conduct orthogonal assays (e.g., Western blotting for target phosphorylation vs. cell viability) to confirm mechanism-specific activity. Control for cell permeability differences using efflux pump inhibitors (e.g., verapamil for P-gp overexpression). Cross-reference with structurally related compounds (e.g., 2,6-difluorobenzamide derivatives in VEGFR2 inhibition ) to identify substituent-dependent activity cliffs.

Q. What strategies optimize the metabolic stability of this compound in preclinical studies?

  • Methodological Answer: Modify the indolin-6-yl group to block cytochrome P450 (CYP) oxidation sites (e.g., introduce electron-withdrawing groups). Assess metabolic stability in liver microsomes (human/rodent) and use deuterium isotope effects to slow degradation. Compare with analogs like ICA-27243, where fluorination improved stability .

Q. How can researchers validate target engagement in vivo for this compound?

  • Methodological Answer: Use pharmacodynamic biomarkers (e.g., phosphorylated ERK1/2 for MEK inhibition ) in rodent plasma/tissue homogenates. Employ positron emission tomography (PET) with ¹⁸F-labeled analogs to track biodistribution. For ion channel targets, perform electrophysiology (patch-clamp) on ex vivo brain slices .

Q. What experimental designs mitigate off-target effects in kinase inhibition studies?

  • Methodological Answer: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 400+ kinases. Incorporate ATP-competitive and non-competitive controls (e.g., staurosporine vs. PD184352 ). For ambiguous results, apply CRISPR-Cas9 knockout of the putative target to confirm on-mechanism effects.

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s efficacy in rodent vs. human cell models?

  • Methodological Answer: Compare species-specific expression levels of the target protein (e.g., qPCR/Western blot). Evaluate metabolite differences via LC-MS in plasma/tissue extracts. Use humanized mouse models (e.g., engrafted human tumor xenografts) to bridge translational gaps .

Q. What factors could explain variability in reported solubility and stability across laboratories?

  • Methodological Answer: Control for batch-to-batch purity variations (e.g., residual solvents from synthesis) via gas chromatography (GC). Assess crystal polymorphism using X-ray diffraction (XRD) and thermal analysis (DSC). Standardize storage conditions (-20°C under argon) to prevent hydrolysis of the cyclopropanecarbonyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3,4-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.